C16-PAF

Receptor Pharmacology Binding Affinity Platelet Biology

C16-PAF (PAF C-16, 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is the definitive endogenous ligand for PAFR with 6-fold higher receptor affinity and 7-fold greater in vivo renal potency versus C18-PAF. Biological activity is exquisitely stereospecific—only the natural R-enantiomer drives robust platelet aggregation, inflammation, and anaphylaxis. For reproducible competitive binding, MAPK/ERK activation, and neutrophil chemotaxis assays, C16-PAF ensures maximal receptor occupancy at lower, physiologically relevant concentrations. In neurobiology, it uniquely activates caspase-7 to delineate apoptotic pathways with precision. Procuring this single molecular species eliminates experimental variability caused by chain-length heterogeneity.

Molecular Formula C26H54NO7P
Molecular Weight 523.7 g/mol
CAS No. 74389-68-7
Cat. No. B1662334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16-PAF
CAS74389-68-7
SynonymsAlternative Name: Platelet-activating factor
Molecular FormulaC26H54NO7P
Molecular Weight523.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
InChIInChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1
InChIKeyHVAUUPRFYPCOCA-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A lyophilized powder

C16-PAF (CAS 74389-68-7): Procurement Guide for the Platelet-Activating Factor Receptor Ligand


C16-PAF (CAS 74389-68-7), also known as PAF C-16 or 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is the prototypical endogenous ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein-coupled receptor . As a phospholipid mediator, it is a potent activator of diverse leukocyte functions including platelet aggregation, inflammation, and anaphylaxis [1]. Its biological activity is exquisitely sensitive to stereochemistry; the natural R-configuration is essential for potent PAFR activation, while the S-enantiomer shows far less activity [2].

Why Generic 'PAF' Substitution Is Problematic in Research and Procurement


The term 'PAF' is a misnomer for a family of related glycerophosphocholines that differ primarily in the length and saturation of the alkyl chain at the sn-1 position. This seemingly minor structural heterogeneity has profound consequences for receptor binding affinity, functional potency, and downstream signaling pathways [1]. C16-PAF and its close analog C18-PAF, for instance, exhibit divergent potencies in assays ranging from in vitro neutrophil chemotaxis to in vivo hemodynamic regulation and even engage fundamentally different apoptotic signaling cascades [2]. Therefore, substituting one 'PAF' species for another without rigorous characterization can lead to non-reproducible results and flawed experimental conclusions. Specific procurement of the defined molecular species, C16-PAF, is essential for experimental fidelity.

C16-PAF (74389-68-7): Quantitative Evidence for Superior Potency and Specific Signaling


Superior Receptor Binding Affinity of C16-PAF Compared to C18-PAF on Human Platelets

In a direct competitive binding assay on washed human platelets, C16-PAF demonstrates a significantly higher affinity for the PAF receptor compared to its C18 homolog [1]. This is evidenced by a lower half-maximal inhibitory concentration (IC50) for displacing a radiolabeled ligand. The quantified difference in IC50 establishes C16-PAF as a more potent ligand for the receptor, which is the primary mediator of its biological effects. [1]

Receptor Pharmacology Binding Affinity Platelet Biology

C16-PAF as the More Potent Renal Vasodilator and Hypotensive Agent In Vivo

An in vivo study comparing the effects of C16-PAF and C18:1-PAF on renal blood flow and systemic blood pressure in anesthetized rats demonstrated that C16-PAF is a significantly more potent vasoactive lipid [1]. The dose-response curve for C18:1-PAF was shifted markedly to the right, indicating a requirement for a substantially higher dose to achieve comparable physiological effects. [1]

Cardiovascular Pharmacology Renal Physiology Hemodynamics

C16-PAF Elicits Stronger Neutrophil Chemotaxis than C18:0 and C18:1 PAF

A study directly comparing the chemotactic potency of three naturally occurring PAF species on human neutrophils found that C16:0-PAF is the most effective chemoattractant [1]. This rank order of potency was consistently observed in assays using both artificial filters and physiologically relevant endothelial cell monolayers. The data indicate that even among naturally occurring PAF species, C16-PAF is the most potent driver of neutrophil migration, a critical component of the inflammatory response. [1]

Immunology Inflammation Neutrophil Biology

Divergent Apoptotic Signaling: C16-PAF Engages Caspase-7 While C18-PAF Triggers Caspase-Independent Death

In a study using cerebellar granule neurons, C16-PAF and C18-PAF were shown to trigger cell death through distinct, non-overlapping pathways [1]. In PAF receptor-deficient neurons, C16-PAF specifically activates the effector caspase-7, whereas C18-PAF initiates a caspase-independent death mechanism. Furthermore, PAFR signaling itself is context-dependent: activation by C16-PAF is anti-apoptotic, while activation by C18-PAF is pro-apoptotic [1].

Neurobiology Apoptosis Signal Transduction

C16-PAF (74389-68-7): Preferred Research Applications Based on Comparative Evidence


High-Sensitivity PAF Receptor Binding and Activation Studies

For any experiment requiring robust and reproducible activation of the PAF receptor (PAFR), such as competitive binding assays, signal transduction studies (e.g., MAPK/ERK activation), or functional assays in cell types with low receptor expression, C16-PAF is the gold standard. Its 6-fold higher affinity for human platelet PAFR compared to C18-PAF [1] ensures maximal receptor occupancy and signal initiation at lower, more physiologically relevant concentrations.

In Vivo Models of PAF-Dependent Cardiovascular and Renal Physiology

C16-PAF is the optimal ligand for studies investigating the hemodynamic and renal effects of PAF. Its 7-fold greater in vivo potency as a renal vasodilator and hypotensive agent compared to C18:1-PAF [1] makes it a more sensitive and relevant tool. It is particularly suited for studies requiring precise, dose-dependent modulation of renal blood flow and systemic blood pressure in anesthetized rodent models.

Induction of Potent Neutrophil Chemotaxis in Inflammation Research

For in vitro and in vivo studies focused on PAF-mediated neutrophil recruitment, C16-PAF is the superior choice among naturally occurring PAF species. Its demonstrated rank as the most potent chemoattractant for human neutrophils [1] ensures a robust and reliable inflammatory response. This is critical for assays studying transendothelial migration, leukocyte adhesion, and the initiation of acute inflammation.

Differentiating Caspase-Dependent vs. Caspase-Independent Neuronal Death Pathways

In neurobiology research focused on cell death mechanisms, C16-PAF serves as a highly specific molecular probe to delineate between distinct apoptotic pathways. Its unique ability to activate caspase-7, in contrast to C18-PAF which triggers a caspase-independent death mechanism [1], allows researchers to selectively study this specific executioner caspase cascade and differentiate between PAFR-dependent and -independent signaling outcomes in neurons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for C16-PAF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.